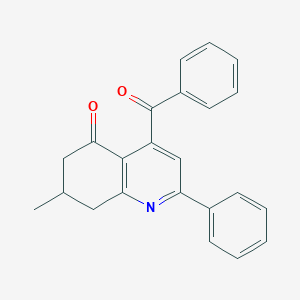
3-(1H-pyrrol-2-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrrol-2-yl)propanehydrazide is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a propanehydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)propanehydrazide typically involves the reaction of 3-(1H-pyrrol-2-yl)propanoic acid with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
3-(1H-pyrrol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction can produce 3-(1H-pyrrol-2-yl)propylamine.
Substitution: Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
科学研究应用
3-(1H-pyrrol-2-yl)propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(1H-pyrrol-2-yl)propanehydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and pyrrole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic acid: This compound is structurally similar but lacks the hydrazide group.
3-(1H-pyrrol-2-yl)propylamine: This is a reduced form of 3-(1H-pyrrol-2-yl)propanehydrazide.
3-(1-Methyl-1H-pyrrol-2-yl)pyridine: This compound features a pyridine ring instead of the propanehydrazide group.
Uniqueness
This compound is unique due to its combination of a pyrrole ring and a hydrazide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
3-(1H-pyrrol-2-yl)propanehydrazide |
InChI |
InChI=1S/C7H11N3O/c8-10-7(11)4-3-6-2-1-5-9-6/h1-2,5,9H,3-4,8H2,(H,10,11) |
InChI 键 |
ZQDQGJYKPXFBNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)CCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


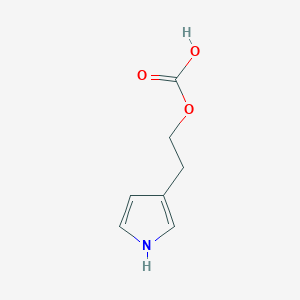
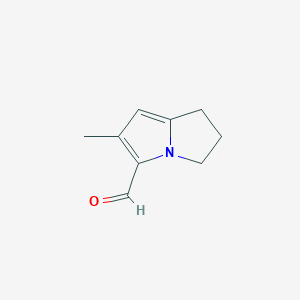

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
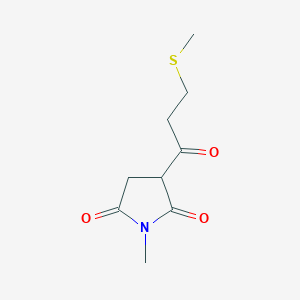
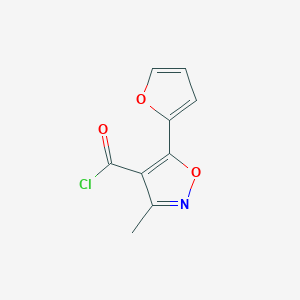
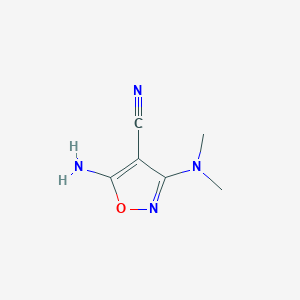
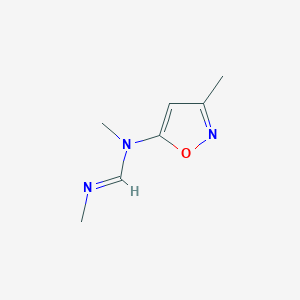
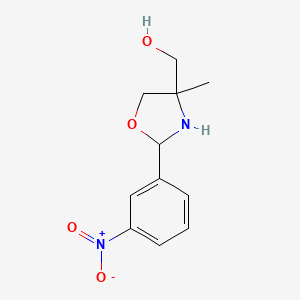
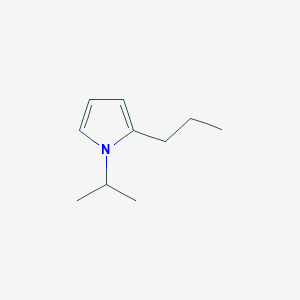

![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

